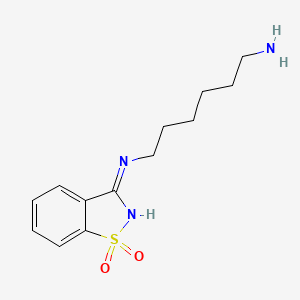
4-Fluoro-4-phenylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4-phenylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a fluorine atom at the fourth position, and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-phenylcyclohexan-1-amine can be achieved through several methods. One common approach involves the fluorination of 4-phenylcyclohexanone followed by reductive amination. The fluorination step can be carried out using reagents such as Selectfluor, while the reductive amination can be performed using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4-Fluoro-4-phenylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and polymers
Mechanism of Action
The mechanism of action of 4-Fluoro-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical properties and biological activity.
4,4-Difluoro-1-phenylcyclohexan-1-amine: Contains an additional fluorine atom, which can further alter its reactivity and interactions.
Uniqueness
4-Fluoro-4-phenylcyclohexan-1-amine is unique due to the presence of both a fluorine atom and a phenyl group on the cyclohexane ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and binding properties.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H16FN/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
InChI Key |
RWDOFQSOFXKRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728073.png)

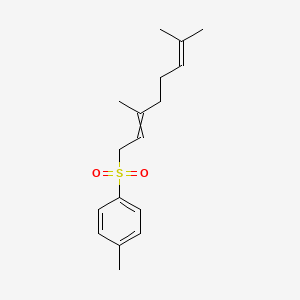
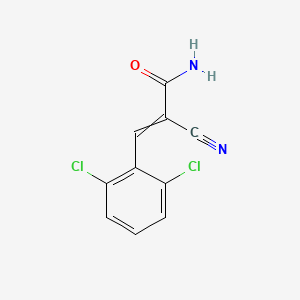
![1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one](/img/structure/B11728091.png)
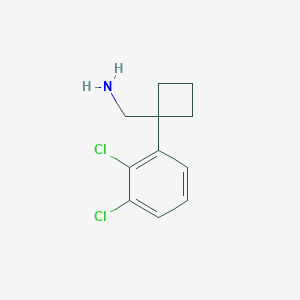
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
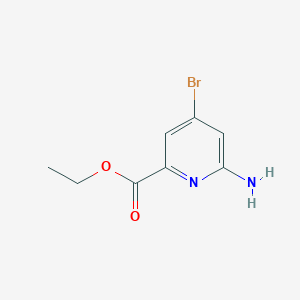
![Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)
